ETHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-methoxybenzaldehyde, and ethyl acetoacetate. The reaction conditions usually require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the availability of raw materials, the scalability of the reaction, and the management of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs.
Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which ETHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C23H21NO6 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H21NO6/c1-4-28-23(26)21-14(2)24(16-6-8-17(27-3)9-7-16)22(25)18(21)11-15-5-10-19-20(12-15)30-13-29-19/h5-12H,4,13H2,1-3H3/b18-11- |
InChI Key |
ILUWZMULZHVXCJ-WQRHYEAKSA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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